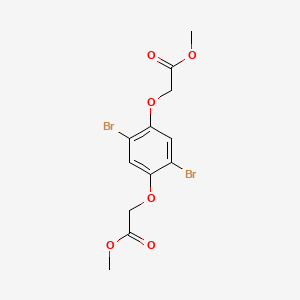

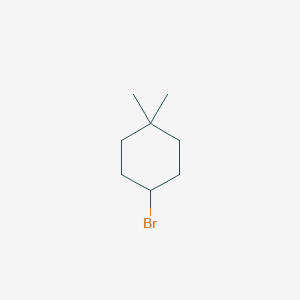

![molecular formula C22H19N5O3S B2547043 N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-95-4](/img/structure/B2547043.png)

N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include the formation of intermediates and subsequent cyclization to form the desired heterocyclic compounds. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands was reported, which involved investigating the variability of substituents on the acetamide moiety . Similarly, the synthesis of pyridazine and pyrimidine derivatives from N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide was achieved through reactions with different reagents, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a thiazolo[4,5-d]pyridazine core substituted with an acetamide group. This core is a common feature in heterocyclic compounds that exhibit a range of biological activities. The presence of the acetamide moiety suggests potential interactions with biological receptors, as seen in the study of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include nucleophilic addition, cyclization, and substitution reactions. For example, the synthesis of substituted pyrimidines involved initial addition to either the cyano or amino group, followed by cyclization . These types of reactions are crucial for constructing the complex heterocyclic systems seen in these compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" are not directly reported, related compounds often exhibit properties that make them suitable for biological evaluation. For instance, the novel compounds synthesized in the studies were screened for their biological activity, which implies a degree of solubility and stability necessary for such assays . The acetamide group in particular is known to influence the lipophilicity and hydrogen bonding capacity of these molecules, which in turn affects their pharmacokinetic and pharmacodynamic profiles .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds for Pharmacological Studies

Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds incorporating thiazole, pyridazine, or pyrimidine moieties due to their potential in developing drugs with various pharmacological activities. For instance, innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against cotton leafworm, demonstrating the versatility of these compounds in developing agrochemicals (Fadda et al., 2017).

Anticancer and Antimicrobial Agents : The synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been explored for their antioxidant activities, indicating the potential for developing novel compounds with therapeutic applications in cancer and microbial infections (Ahmad et al., 2012).

Cardiotonic Agents : Research into dihydropyridazinone derivatives has identified compounds with potent positive inotropic effects in animal models, highlighting the application of such compounds in developing treatments for heart conditions (Robertson et al., 1986).

Antiviral Activity : Compounds synthesized from triazolo[4,3-b]pyridazine derivatives have been evaluated for their antiviral activity against hepatitis A virus (HAV), demonstrating the potential use of these compounds in treating viral infections (Shamroukh et al., 2008).

Antimicrobial Activity : Thiazole derivatives synthesized by incorporating pyrazole moieties have shown significant antimicrobial activities against various bacterial and fungal strains, indicating their potential application in developing new antimicrobial agents (Saravanan et al., 2010).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-13(28)23-16-8-10-17(11-9-16)25-18(29)12-27-22(30)20-21(31-14(2)24-20)19(26-27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAJHZVCFRCTDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

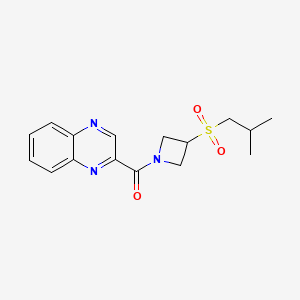

![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)

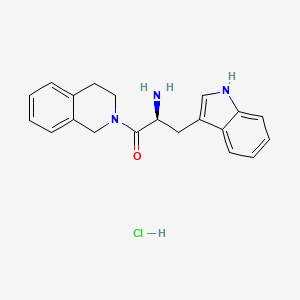

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

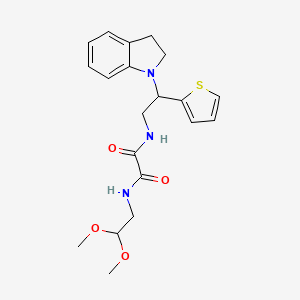

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)